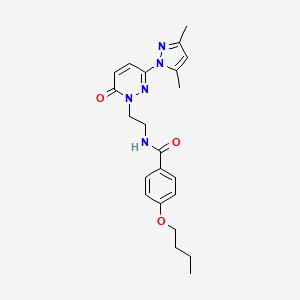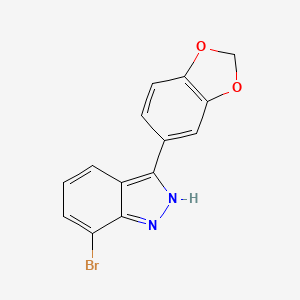![molecular formula C16H20N2O5S B2411888 4-(diméthylsulfamoyl)-N-[2-(furan-2-yl)-2-méthoxyéthyl]benzamide CAS No. 2034529-24-1](/img/structure/B2411888.png)
4-(diméthylsulfamoyl)-N-[2-(furan-2-yl)-2-méthoxyéthyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and inflammation. 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of gene expression. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has been shown to have low toxicity, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide for lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is relatively easy to synthesize and purify, making it an accessible compound for researchers. However, one of the limitations of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is its limited solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, including its potential as a therapeutic agent for cancer and inflammatory diseases, its use in epigenetic research, and its potential as a tool for studying gene expression. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide and to optimize its synthesis and purification methods for more efficient and effective use in scientific research.
Méthodes De Synthèse
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves the reaction of 4-aminobenzamide with 2-furan-2-yl-2-methoxyethanol in the presence of dimethylsulfamide. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
- Application: Le composé peut servir de précurseur pour les résines époxy. Les chercheurs ont synthétisé des diamines et des monomères diépoxy à partir de dérivés du furane tels que le 2-furfural, le 5-(hydroxyméthyl)furfural (5-HMF) et l'acide 2,5-furandicarboxylique (FDCA). Ces monomères furaniques peuvent remplacer les motifs phtaliques dans les résines de polyéthylène téréphtalate (PET) .
- Voies de synthèse: La préparation implique une amination réductrice, une éthérification, une estérification et une carbonatation .
- Application: Les chercheurs ont préparé avec succès des amines primaires dérivées du furane, telles que la 1-(furan-2-yl)-4-méthylpentan-2-amine, avec une grande sélectivité. Ces amines ont des applications potentielles dans divers domaines, notamment la pharmaceutique et la science des matériaux .
- Application: Les polymères contenant du furane, tels que le poly{3,6-difuran-2-yl-2,5-di(2-octyldodécyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-phénylène}, présentent des bandes interdites basses et sont processibles en solution. Ces polymères peuvent être utilisés dans les photovoltaïques organiques, les transistors à effet de champ et d'autres dispositifs optoélectroniques .
Résines époxy et polymères durables
Amines dérivées du furane
Semi-conducteurs polymères à faible bande interdite
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-18(2)24(20,21)13-8-6-12(7-9-13)16(19)17-11-15(22-3)14-5-4-10-23-14/h4-10,15H,11H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMHXAHCBSDFJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411805.png)
![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2411808.png)

![11-(3-Methoxypropyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2411810.png)



![2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2411816.png)
![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)

